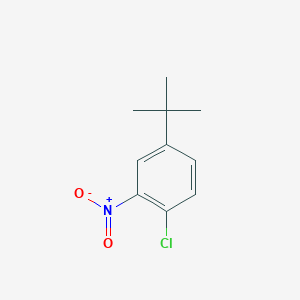
2-(哌嗪-1-基)吡啶-3-胺
描述
2-(Piperazin-1-yl)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C9H14N4 It consists of a pyridine ring substituted with an amine group at the 3-position and a piperazine ring at the 2-position
科学研究应用
抗菌应用
哌嗪衍生物,如 2-(哌嗪-1-基)吡啶-3-胺,已被广泛用于治疗动物和人类的肠道蠕虫 . 它们显示出显著的抗菌和抗微生物特性 .
抗 HIV 应用
哌嗪衍生物也已用于开发抗 HIV 药物 . 它们在抑制 HIV 病毒复制方面显示出潜力 .
细胞毒剂
这些化合物因其细胞毒性而被研究 . 它们有可能用于癌症治疗,因为它们可以诱导癌细胞死亡 .
趋化因子受体拮抗剂
佐藤等人通过结构修饰设计并合成了一类新型的强效 C–C 趋化因子受体 3 (CCR3) 受体拮抗剂 . 这表明 2-(哌嗪-1-基)吡啶-3-胺在趋化因子受体拮抗剂的开发中具有潜在的应用。
抗真菌应用
分子对接研究已被用于预测这些化合物的抗真菌活性 . 这表明 2-(哌嗪-1-基)吡啶-3-胺可用于开发抗真菌药物 .
药物开发中的潜在应用
由于其独特的化学结构,哌嗪衍生物经常用作合成各种药物化合物的构建单元 . 这使得 2-(哌嗪-1-基)吡啶-3-胺成为药物开发中一种宝贵的化合物。
生化分析
Biochemical Properties
2-(Piperazin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .
Cellular Effects
The effects of 2-(Piperazin-1-yl)pyridin-3-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, 2-(Piperazin-1-yl)pyridin-3-amine can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, 2-(Piperazin-1-yl)pyridin-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and proteins at the molecular level is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperazin-1-yl)pyridin-3-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to 2-(Piperazin-1-yl)pyridin-3-amine can lead to changes in cellular metabolism and function, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of 2-(Piperazin-1-yl)pyridin-3-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. These threshold effects are important for understanding the safe and effective use of 2-(Piperazin-1-yl)pyridin-3-amine in various applications .
Metabolic Pathways
2-(Piperazin-1-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 2-(Piperazin-1-yl)pyridin-3-amine within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 2-(Piperazin-1-yl)pyridin-3-amine is an important factor in its activity. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization patterns can affect its interactions with biomolecules and its overall function within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pyridin-3-amine can be achieved through several methods:
属性
IUPAC Name |
2-piperazin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRPCPYROZNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439196 | |
| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-62-5 | |
| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














